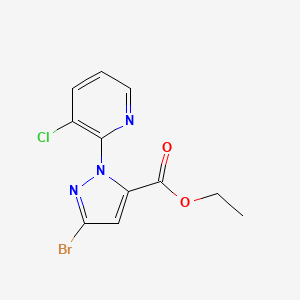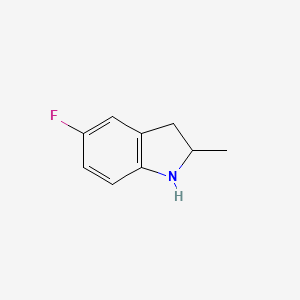
5-Fluoro-2-methylindoline
Vue d'ensemble
Description
5-Fluoro-2-methylindoline (5-FMI) is a fluorinated aliphatic amine that has become increasingly important in the field of organic synthesis due to its unique properties and diverse applications. 5-FMI is widely used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and fragrances. It is also used as a building block in the synthesis of both natural and unnatural products. 5-FMI has been extensively studied for its various chemical and biological properties, and its potential to be used in a variety of applications.
Applications De Recherche Scientifique
Pharmacology
5-Fluoro-2-methylindoline: has been explored for its potential in pharmacological applications due to its indoline structure. Indoline derivatives are known for their diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties . The compound’s ability to interact with various biological receptors makes it a valuable candidate for the development of new therapeutic agents.
Material Science
In the field of material science, 5-Fluoro-2-methylindoline is utilized for its chemical properties. It serves as a precursor or an intermediate in the synthesis of more complex molecules. Its stability and reactivity under different conditions are beneficial for creating new materials with desired characteristics .
Agricultural Research
The role of 5-Fluoro-2-methylindoline in agricultural research is not directly documented. However, indoline compounds are often involved in the study of plant hormones and growth regulators. For instance, indole-3-acetic acid, a derivative of indole, is a well-known plant hormone . Researchers may explore similar compounds like 5-Fluoro-2-methylindoline for their potential effects on plant growth and development.
Chemical Synthesis
5-Fluoro-2-methylindoline: is significant in chemical synthesis as it can be used to create various indole derivatives. These derivatives are prevalent in many alkaloids and have important roles in synthesizing compounds with medicinal value . The compound’s versatility in reactions makes it a valuable asset in synthetic organic chemistry.
Environmental Studies
While specific studies on 5-Fluoro-2-methylindoline in environmental research are not readily available, fluorinated compounds are often examined for their environmental impact. Research typically focuses on the distribution, toxicity, and remediation of such compounds in the environment .
Biochemistry Research
In biochemistry, 5-Fluoro-2-methylindoline may be studied for its interactions with biological macromolecules. As a fluorinated indoline, it could be used to inhibit or modulate enzymatic activities, which is crucial in understanding disease mechanisms and developing drug therapies .
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which include 5-fluoro-2-methylindoline, have been found to bind with high affinity to multiple receptors . This suggests that 5-Fluoro-2-methylindoline may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-2-methylindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can affect various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
For example, the lipophilicity of indole derivatives, as indicated by their Log Po/w values, can affect their absorption and distribution .
Result of Action
Given the diverse biological activities of indole derivatives, it’s plausible that 5-fluoro-2-methylindoline could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Action Environment
For instance, it is recommended to keep 5-Fluoro-2-methylindoline in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Propriétés
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGDQQKEPRIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459353 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylindoline | |
CAS RN |
825-70-7 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



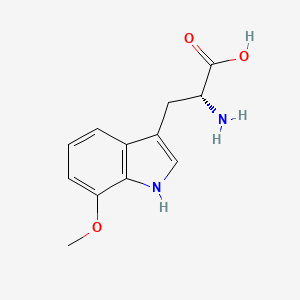
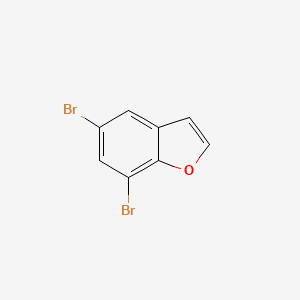
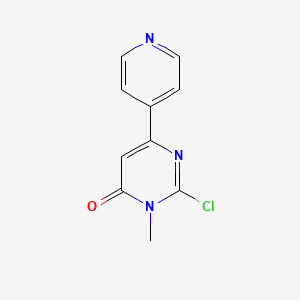

![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)

![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)

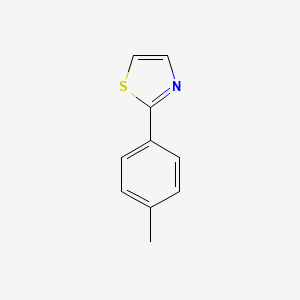
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)


